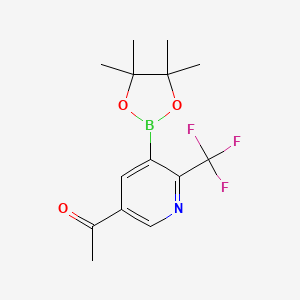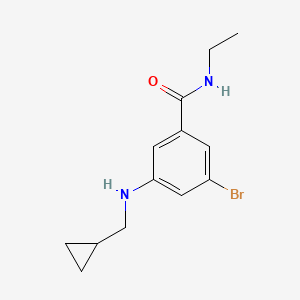
Methyl 5-bromo-6-isopropoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-6-isopropoxypicolinate is a chemical compound characterized by its bromine and isopropoxy functional groups attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromopicolinic acid or its derivatives.
Reaction Steps: The key steps involve the introduction of the isopropoxy group at the 6-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions.
Conditions: The reactions are usually carried out under anhydrous conditions with a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions like refluxing in DMF are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives of the original compound.
Substitution Products: Compounds with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-bromo-6-isopropoxypicolinate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. The bromine atom can interact with biological macromolecules, while the isopropoxy group can influence the compound's solubility and reactivity. The exact mechanism depends on the context of its application, such as in drug design or chemical synthesis.
Comparación Con Compuestos Similares
Methyl 5-bromopicolinate: Similar structure but lacks the isopropoxy group.
Methyl 5-bromo-6-cyanopicolinate: Contains a cyano group instead of isopropoxy.
Methyl 5-bromo-2-iodobenzoate: Different positions of substituents on the benzene ring.
Uniqueness: Methyl 5-bromo-6-isopropoxypicolinate stands out due to its specific combination of functional groups, which can lead to unique reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H12BrNO3 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
methyl 5-bromo-6-propan-2-yloxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H12BrNO3/c1-6(2)15-9-7(11)4-5-8(12-9)10(13)14-3/h4-6H,1-3H3 |
Clave InChI |
HQMLOIXAJKOYHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=N1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B15339627.png)

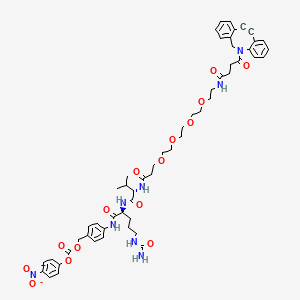
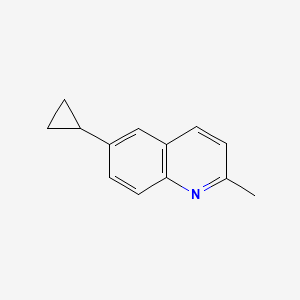
![3-[3-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15339671.png)
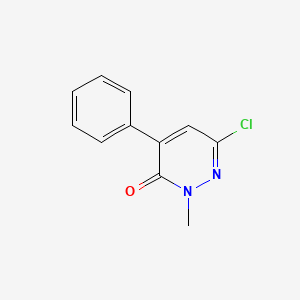
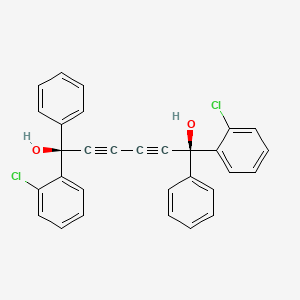
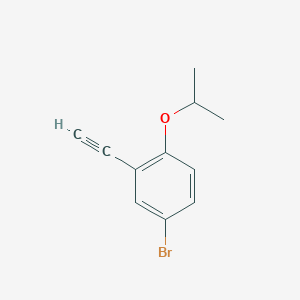
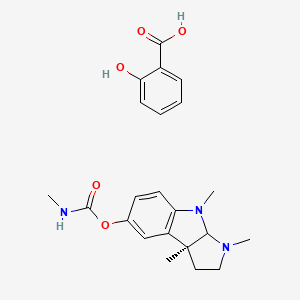
![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)

